molecular formula C21H18N2O3S B2432022 1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one CAS No. 438489-31-7

1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one

Cat. No.: B2432022
CAS No.: 438489-31-7
M. Wt: 378.45
InChI Key: UYRJUACNDMJUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one is a synthetic derivative based on the benzo[cd]indol-2(1H)-one (also known as naphthostyril) scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . This compound features a sulfonamide group at the 6-position linked to an indoline moiety, a functional group known to enhance binding affinity to various biological targets . Similar benzo[cd]indole derivatives with varied sulfonamide substituents (such as pyrrolidine and 4-(2-fluorophenyl)piperazine) are routinely utilized in research, indicating the versatility of this core structure for developing novel bioactive molecules . The indole and 2-oxindole scaffolds are privileged structures in pharmacology, known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties . Researchers investigate these compounds as key intermediates in multicomponent reactions (MCRs) for the efficient synthesis of complex polycyclic structures, which are valuable for creating diverse chemical libraries for high-throughput screening . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(2,3-dihydroindol-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-22-18-10-11-19(15-7-5-8-16(20(15)18)21(22)24)27(25,26)23-13-12-14-6-3-4-9-17(14)23/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRJUACNDMJUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC5=CC=CC=C54)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Summary of Key Reaction Conditions and Yields

Step Reaction Reagents/Conditions Yield (%) Reference
1 Core synthesis SnCl₂, HCl, H₂O, 50°C, 4 h 100
2 N1-alkylation Ethyl bromide, K₂CO₃, CH₃CN, reflux 75–80
3 C6-sulfonation ClSO₃H, 0–25°C, CH₂Cl₂ 60–70
4 Sulfonamide formation Indoline, Et₃N, CH₃CN, reflux, 8 h 50–65

Optimization and Yield Considerations

Critical parameters influencing yield include:

  • Temperature control during sulfonation to prevent decomposition of the chlorosulfonyl intermediate.
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance alkylation and sulfonamide formation rates.
  • Purification methods : Gradient elution in column chromatography resolves closely related byproducts, particularly regioisomers from competing sulfonation sites.

Analytical Characterization

Structural confirmation relies on spectroscopic and crystallographic data:

  • ¹H NMR : The ethyl group at N1 appears as a triplet (δ 1.35–1.40 ppm) and quartet (δ 3.70–3.85 ppm), while the indoline protons resonate as multiplet signals (δ 2.90–3.30 ppm).
  • ESI-MS : Molecular ion peaks at m/z 360.4 [M+H]⁺ align with the compound’s molecular formula (C₁₈H₂₀N₂O₄S).
  • X-ray crystallography : Co-crystal structures with BRD4 bromodomains validate the sulfonamide’s binding mode, highlighting hydrogen bonds with Asn140 and Tyr97.

Chemical Reactions Analysis

1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as a promising anticancer agent. For instance, derivatives of benzo[cd]indol-2(1H)-ones exhibit significant inhibitory effects on various cancer cell lines. A notable study reported that related compounds showed antiproliferative effects on leukemia cells, with a binding affinity indicating strong interaction with the BRD4 bromodomain, crucial in cancer progression .

Case Study: Hepatocellular Carcinoma
In a clinical study involving hepatocellular carcinoma models, 1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one significantly inhibited tumor migration both in vitro and in vivo, demonstrating its potential as a therapeutic agent against liver cancer metastasis .

Antibacterial and Antifungal Properties

The compound has demonstrated notable antibacterial and antifungal activities. Comparative analyses revealed stronger inhibitory effects against certain bacterial strains than conventional antibiotics. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

MicroorganismMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.108 - 62.216
Candida albicans62.5 - 125

These findings suggest that the compound could be a valuable addition to the arsenal against resistant bacterial and fungal infections .

Case Study: Methicillin-resistant Staphylococcus aureus (MRSA)
A study focusing on the antimicrobial properties against clinical isolates of MRSA showed that this compound exhibited bactericidal activity with MIC values comparable to standard treatments, suggesting its potential use in treating resistant infections .

Mechanism of Action

The mechanism of action of 1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group enhances the compound’s ability to bind to specific proteins, leading to its biological effects . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Biological Activity

1-Ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one is a complex heterocyclic compound belonging to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activities, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H18N2O3S\text{C}_{21}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a unique arrangement of indole rings and sulfonyl groups, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a promising anticancer agent. For instance, research indicates that derivatives of benzo[cd]indol-2(1H)-ones exhibit significant inhibitory effects on various cancer cell lines. One study reported that compound 85 (related to this class) showed an antiproliferation effect on MV4;11 leukemia cells with a Kd value of 124 nM, indicating strong binding affinity to the BRD4 bromodomain, which is crucial in cancer progression .

Antibacterial and Antifungal Properties

The compound has also demonstrated notable antibacterial and antifungal activities. A comparative analysis revealed that it exhibits stronger inhibitory effects against certain bacterial strains than conventional antibiotics. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.108 - 62.216
Candida albicans62.5 - 125

These findings suggest that the compound could be a valuable addition to the arsenal against resistant bacterial and fungal infections.

The mechanism by which this compound exerts its biological effects is multifaceted. In cancer therapy, it has been shown to induce apoptosis and autophagy in cancer cells through lysosomal targeting . The interaction with specific protein targets within cancer cells enhances its therapeutic efficacy.

Case Study: Anticancer Efficacy

In a recent clinical study involving hepatocellular carcinoma models, the compound was administered to evaluate its effects on tumor migration. Results indicated that the compound significantly inhibited cell migration both in vitro and in vivo, demonstrating its potential as a therapeutic agent against liver cancer metastasis .

Case Study: Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that it exhibited bactericidal activity with MIC values comparable to standard treatments, suggesting its potential use in treating resistant infections .

Q & A

Q. What synthetic methodologies are effective for preparing benzo[cd]indol-2(1H)-one derivatives?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in the preparation of triazole-linked derivatives (30% yield) using PEG-400:DMF solvent systems under nitrogen . Protection/deprotection strategies and post-functionalization (e.g., sulfonylation) are critical for introducing substituents like the indolin-1-ylsulfonyl group. Solubility optimization can be achieved through polar functional groups (e.g., sulfonamides) .

Q. How is structural characterization performed for benzo[cd]indol-2(1H)-one derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., DMSO-d6d_6 solvent) to confirm substituent integration and regiochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., FAB-HRMS for [M+H]+ ions) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, though broad diffraction peaks may require low-temperature data collection .

Q. What in vitro assays are used for preliminary biological activity screening?

  • MTT assays : Evaluate antiproliferative effects (e.g., against MV4;11 leukemia cells) .
  • Wound healing/migration assays : Assess anti-metastatic potential by measuring inhibition of cell motility .
  • Enzyme inhibition assays : AlphaScreen or FRET-based platforms for quantifying Atg4B or BET bromodomain inhibition .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies conducted to optimize BET bromodomain inhibition?

SAR involves:

  • Virtual screening : Structure-based docking (e.g., targeting BRD4's acetyl-lysine binding pocket) to prioritize derivatives .
  • Functional group substitutions : Introducing electron-withdrawing groups (e.g., sulfonyl) enhances binding affinity (Kd_d values ≤137 nM) .
  • Selectivity profiling : Use isoform-specific assays (e.g., BRD4 BD1 vs. BD2) and crystallography to identify critical residues (e.g., Asn140 in BD1) .

Q. What strategies improve selectivity for individual BET bromodomains (e.g., BD1 over BD2)?

  • Structural optimization : Rigid benzo[cd]indol-2(1H)-one scaffolds reduce conformational flexibility, favoring BD1 interactions (100-fold selectivity) .
  • In vivo validation : Rat gouty arthritis models demonstrate BD1-selective inhibitors (e.g., LT052) suppress NLRP3 inflammasome signaling without pan-BET toxicity .

Q. How do lysosome-targeted derivatives exert anti-metastatic effects?

  • Lysosomal uptake : Polyamine conjugates (e.g., homospermine hybrids) exploit the polyamine transport system (PTS) for subcellular targeting .
  • Mechanistic studies : Caspase activation assays and autophagy markers (LC3-II) confirm apoptosis/autophagy crosstalk. HCS imaging quantifies lysosomal membrane permeabilization .

Q. What pharmacokinetic (PK) properties are critical for in vivo efficacy?

  • Oral bioavailability : Compounds with >75% bioavailability (e.g., compound 85) show prolonged half-lives (T1/2_{1/2} ~3.95 h) in rodent models .
  • Metabolic stability : Microsomal assays (e.g., liver microsomes) identify susceptible sites for deuteration or fluorination to reduce clearance .

Q. How are photophysical properties leveraged for non-therapeutic applications?

  • Visible-light photoinitiators : Derivatives with thioether groups (e.g., 8-bromo-6-sulfanyl) act as triplet sensitizers for radical polymerization. Absorption maxima (450–600 nm) correlate with polymerization rates .
  • DFT calculations : Predict triplet-excited-state reduction potentials to optimize hydrogen-transfer efficiency during photopolymerization .

Q. Methodological Notes

  • For synthesis, prioritize peer-reviewed protocols from journals like European Journal of Medicinal Chemistry or Autophagy.
  • For in vivo studies, validate findings in ≥2 models (e.g., leukemia xenografts and gouty arthritis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.